molecular formula C39H71F19O4Si5 B3338292 Perfluorononylethyl Stearyl Dimethicone CAS No. 882878-48-0

Perfluorononylethyl Stearyl Dimethicone

Cat. No.: B3338292
CAS No.: 882878-48-0
M. Wt: 1105.4 g/mol
InChI Key: CGIHVBPAKBKVKN-UHFFFAOYSA-N
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Description

Perfluorononylethyl Stearyl Dimethicone is a unique compound belonging to the class of fluorosilicones. It is a synthetic polymer that combines the properties of perfluorinated compounds and silicones, resulting in a material with exceptional stability, low surface tension, and excellent film-forming abilities. This compound is widely used in various industries, particularly in cosmetics and personal care products, due to its ability to form a continuous, protective film on the skin, hair, and nails .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluorononylethyl Stearyl Dimethicone involves the reaction of perfluorononylethyl silane with stearyl dimethicone. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The process involves the following steps:

Industrial Production Methods: Industrial production of Perfluoronononylethyl Stearyl Dimethicone follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Perfluoronononylethyl Stearyl Dimethicone primarily undergoes substitution reactions due to the presence of reactive silane groups. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified silicones with varying functional groups, depending on the reagents used .

Scientific Research Applications

Perfluoronononylethyl Stearyl Dimethicone has a wide range of applications in scientific research:

    Chemistry: Used as a film-forming agent and lubricant in various chemical processes.

    Biology: Employed in the development of biocompatible coatings for medical devices.

    Medicine: Utilized in the formulation of advanced wound dressings and drug delivery systems.

    Industry: Widely used in cosmetics and personal care products for its skin-conditioning properties. .

Mechanism of Action

The mechanism of action of Perfluoronononylethyl Stearyl Dimethicone involves its ability to form a continuous, protective film on surfaces. This film is vapor-permeable, allowing for breathability while providing a barrier against environmental factors. The compound’s low surface tension enables it to spread evenly, enhancing its protective properties. Molecular targets include the skin, hair, and nails, where it conditions and protects by forming a barrier .

Comparison with Similar Compounds

Uniqueness: Perfluoronononylethyl Stearyl Dimethicone stands out due to its combination of fluorinated and silicone properties, providing exceptional stability, low surface tension, and superior film-forming abilities. These characteristics make it highly valuable in applications requiring durable, protective coatings .

Properties

IUPAC Name

dimethyl-[methyl-(methyl-octadecyl-trimethylsilyloxysilyl)oxy-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)silyl]oxy-trimethylsilyloxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71F19O4Si5/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-66(10,60-64(5,6)7)62-67(11,61-65(8,9)59-63(2,3)4)30-28-31(40,41)32(42,43)33(44,45)34(46,47)35(48,49)36(50,51)37(52,53)38(54,55)39(56,57)58/h12-30H2,1-11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHVBPAKBKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(CCC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O[Si](C)(C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71F19O4Si5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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